molecular formula C23H20FN3O3S B2678464 N-(3-(5-(4-fluorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide CAS No. 868155-30-0

N-(3-(5-(4-fluorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide

Cat. No.: B2678464
CAS No.: 868155-30-0
M. Wt: 437.49
InChI Key: IAMAPSZJPUDCCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex heterocyclic scaffold combining a pyrazolo[1,5-c][1,3]oxazin ring system with a 4-fluorophenyl substituent and a methanesulfonamide group.

Properties

IUPAC Name

N-[3-[5-(4-fluorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S/c1-31(28,29)26-18-6-4-5-16(13-18)20-14-21-19-7-2-3-8-22(19)30-23(27(21)25-20)15-9-11-17(24)12-10-15/h2-13,21,23,26H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMAPSZJPUDCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(5-(4-fluorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula of this compound is C23H20FN3O3SC_{23}H_{20}FN_{3}O_{3}S, with a molecular weight of 437.5 g/mol. The structure includes a benzo[e]pyrazolo framework which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties. The following sections detail specific findings related to the compound's activity.

Anticancer Activity

A study evaluated benzoxazepine derivatives, which share structural similarities with the target compound. These derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that the pyrazolo[1,5-c][1,3]oxazine structure may enhance anti-cancer activity through mechanisms such as apoptosis induction and inhibition of tumor growth factors like IL-6 and TNF-α .

Antimicrobial Activity

In vitro studies have shown that related compounds possess antimicrobial properties against both gram-positive and gram-negative bacteria. The compound’s ability to inhibit microbial growth suggests potential as an antibacterial agent. Molecular docking studies further support these findings by indicating favorable interactions between the compound and bacterial targets .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the structure significantly influence biological activity. For instance:

  • Fluorine Substitution : The presence of fluorine at specific positions enhances binding affinity to biological targets, potentially increasing efficacy against certain diseases .
  • Methanesulfonamide Group : This functional group is critical for enhancing solubility and bioavailability, which are important for therapeutic applications.

Comparison Table of Biological Activities

Activity Type Related Compounds Observed Effects Mechanism
AnticancerBenzoxazepine DerivativesCytotoxicity in solid tumorsApoptosis induction
AntimicrobialPyrazolo DerivativesInhibition of bacterial growthTargeting bacterial enzymes
Anti-inflammatoryVarious derivativesReduced cytokine releaseInhibition of inflammatory pathways

Case Studies

  • Cytotoxicity in Cancer Cells : A study investigated the effects of synthesized benzoxazepine derivatives on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity compared to standard chemotherapeutics like Doxorubicin .
  • Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial efficacy of compounds similar to this compound against various pathogens. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli strains .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3-(5-(4-fluorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structural motifs can achieve IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism of action is believed to involve the inhibition of key cellular pathways involved in tumor growth and survival.

Neuropharmacological Effects

The compound's structural characteristics suggest potential interactions with neurotransmitter systems. Preliminary studies on related pyrazolo compounds have indicated anxiolytic and anticonvulsant properties . These findings suggest that this compound may also be explored for its effects on anxiety disorders and seizure management.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the pyrazolo ring and modifications to the methanesulfonamide group can significantly influence biological activity. For example, the introduction of different halogens or functional groups has been shown to enhance potency against specific targets .

Cytotoxicity Testing

A study conducted on a series of pyrazolo compounds demonstrated that specific modifications led to enhanced cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The most potent derivatives had IC50 values below 20 µM . This highlights the potential for developing targeted therapies based on the structural framework of this compound.

Neuropharmacological Studies

In neuropharmacological evaluations, related compounds showed promise as anxiolytics in animal models. The efficacy was attributed to their ability to modulate GABAergic transmission . Future studies may focus on this compound to further elucidate its potential in treating anxiety disorders.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

a) Pyrazolo-Benzoxazine Derivatives
  • 2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (): Key Differences: Replaces the methanesulfonamide group with a 4-methylphenyl substituent.
  • 5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,3]benzoxazine ():

    • Key Differences : Incorporates a bromine atom and benzyloxy group, enhancing molecular weight and steric bulk.
    • Implications : Increased lipophilicity may improve membrane permeability but could reduce solubility .
b) Sulfonamide-Containing Analogues
  • 4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides (): Key Differences: Features a pyrazoline ring instead of a pyrazolo-oxazin core. Bioactivity: Demonstrates cytotoxicity and carbonic anhydrase inhibition (IC₅₀ values in the nanomolar range), highlighting the importance of the sulfonamide group for enzyme targeting .
  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Key Differences: Integrates a pyrazolo-pyrimidine core and chromen-4-one moiety. Bioactivity: Higher molecular weight (589.1 g/mol) and melting point (175–178°C) suggest robust thermal stability, possibly suitable for oral formulations .

Physicochemical and Pharmacological Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Structural Features
Target Compound ~500 (estimated) Not reported Hypothesized enzyme inhibition Pyrazolo-oxazin, sulfonamide, fluorophenyl
4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazolyl]benzenesulfonamide 400–450 Not reported Carbonic anhydrase inhibition Pyrazoline, sulfonamide, hydroxylphenyl
Pyrazolo-pyrimidine-chromenone derivative 589.1 175–178 Kinase modulation (inferred) Pyrazolo-pyrimidine, chromenone
2-(4-Fluorophenyl)-5-(4-methylphenyl)-benzoxazine ~400 Not reported Not reported Pyrazolo-benzoxazine, methylphenyl

Substituent Effects on Bioactivity

  • Fluorophenyl vs. Methylphenyl : Fluorine’s electronegativity may enhance binding affinity to hydrophobic enzyme pockets compared to methyl groups .
  • Sulfonamide vs. Hydroxyl Groups : Sulfonamides generally exhibit stronger hydrogen-bonding capacity, critical for carbonic anhydrase inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.